molecular formula C12H10N2O4 B7960182 6-Acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylic acid CAS No. 929028-76-2

6-Acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No.: B7960182
CAS No.: 929028-76-2
M. Wt: 246.22 g/mol
InChI Key: ZUSOWMAQQPFCEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative known for its significant biological and pharmaceutical activities. This compound is part of the broader class of quinolones, which are widely recognized for their antimicrobial properties and are used in various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the reaction of anthranilic acid derivatives with activated alkynes in the presence of catalysts such as PPh3. Another method includes the hydroamination of aromatic amines followed by intramolecular Friedel–Crafts reaction .

Industrial Production Methods: Industrial production often employs scalable and efficient methodologies, such as the use of Pd-catalyzed Buchwald–Hartwig amination or enaminone-directed C–H amidation. These methods ensure high yields and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-Acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which exhibit enhanced biological activities .

Scientific Research Applications

6-Acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds.

    Biology: Studied for its antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as an analgesic and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 6-Acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. These interactions inhibit DNA replication and transcription, leading to bacterial cell death. Additionally, it exhibits endothelin receptor antagonist activity, which contributes to its therapeutic effects .

Comparison with Similar Compounds

    4-Hydroxy-2-quinolones: Known for their antimicrobial and anticancer activities.

    6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide: Exhibits potent antiproliferative activity against cancer cells.

    4-Oxo-1,4-dihydroquinoline-3,6-dicarboxylic acid: Used in various pharmaceutical applications .

Uniqueness: 6-Acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylic acid stands out due to its unique combination of acetamido and carboxylic acid functional groups, which enhance its biological activity and make it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

6-acetamido-4-oxo-1H-quinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-6(15)13-7-2-3-9-8(4-7)11(16)5-10(14-9)12(17)18/h2-5H,1H3,(H,13,15)(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSOWMAQQPFCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)NC(=CC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201186039
Record name 6-(Acetylamino)-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929028-76-2
Record name 6-(Acetylamino)-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929028-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Acetylamino)-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.